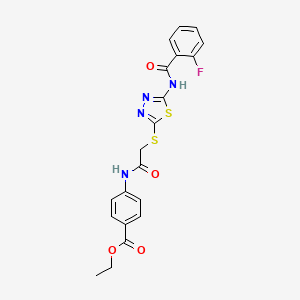

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorobenzamido group and linked to a benzoate ester via a thioacetamido bridge. The 1,3,4-thiadiazole moiety is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . This compound’s synthesis likely involves sequential coupling reactions, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-7-9-13(10-8-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKJETVNJIZJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route begins with the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to form 2-fluorobenzamido-1,3,4-thiadiazole. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate undergoes various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the amido and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the fluorobenzamido moiety.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains and fungi. Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant effectiveness against Gram-positive bacteria. The presence of halogens on the phenyl ring enhances antibacterial properties, making it a candidate for developing new antibiotics .

Case Study: In Vitro Antitumor Activity

A study evaluated a series of thiadiazole derivatives for their antitumor activities against human cancer cell lines. Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate displayed an IC50 value of 19.5 μM against SKOV-3 cells, suggesting its potential as an anticancer agent . The mechanism of action involved apoptosis induction in cancer cells, highlighting its therapeutic potential.

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features allow it to function as a herbicide , targeting unwanted vegetation. Research has demonstrated that formulations containing this compound can effectively inhibit the growth of specific weed species. Its application in agricultural settings could lead to more effective weed management strategies and reduced reliance on traditional herbicides .

Synthetic Chemistry

3.1 Versatile Intermediate

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of other complex molecules. This characteristic is particularly valuable in drug development and material science .

Data Summary

Mechanism of Action

The mechanism of action of ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring and fluorobenzamido group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44, ) :

Replacing the 2-fluorobenzamido group with a 4-methoxybenzamido substituent alters electronic properties. The methoxy group is electron-donating, which may reduce electrophilicity and binding affinity compared to the fluorine-substituted derivative. In cytotoxic assays against A549, HEPG2, and MCF7 cell lines, Compound 44 exhibited negligible activity (<10%), highlighting the critical role of substituent choice in bioactivity .

Heterocyclic Core Modifications

- Oxadiazoles are less polarizable than thiadiazoles, which may influence membrane permeability and target engagement .

- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (): Substituting the thiadiazole with a thiazolidinone ring introduces a ketone and ester group, increasing polarity. Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, diverging from thiadiazoles’ cytotoxic applications .

Amino Acid-Linked Derivatives

- These compounds are linked to amino acid esters, which may improve solubility or prodrug activation .

Key Observations :

- Electron-withdrawing vs. electron-donating groups : Fluorine’s electron-withdrawing nature may improve binding to electrophilic targets (e.g., kinases) compared to methoxy groups .

Biological Activity

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

1. Synthesis and Structure

The synthesis of this compound typically involves multi-step processes. The initial step often includes the reaction of 2-fluorobenzoyl chloride with thiosemicarbazide to produce the thiadiazole derivative. Subsequent reactions lead to the formation of the final compound through amide coupling with ethyl 4-aminobenzoate under controlled conditions .

The biological activity of this compound is largely attributed to its structural components, particularly the thiadiazole ring and the fluorobenzamido group. These features enable it to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. This interaction can inhibit bacterial growth, suggesting potential antibacterial properties .

3.1 Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of halogens on the phenyl ring has been associated with enhanced antibacterial activity against Gram-positive bacteria .

3.2 Antitumor Activity

This compound has been evaluated for its cytotoxic effects on several human cancer cell lines. Studies show that related thiadiazole derivatives can inhibit cell proliferation in cancer cells such as K562 (chronic myelogenous leukemia) and SKOV-3 (ovarian cancer), with IC50 values indicating potent activity . The mechanism involves inducing apoptosis in cancer cells, leading to cell death .

4. Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

These findings emphasize the potential of thiadiazole derivatives as lead compounds for further drug development targeting cancer and microbial infections.

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its ability to inhibit tumor growth and exhibit antimicrobial properties positions it as a candidate for future pharmacological applications. Continued research into its mechanism of action and optimization of its structure could lead to the development of effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

- The synthesis typically involves sequential acylation and thiolation reactions. Key steps include:

- Thiadiazole ring formation : Reacting 2-fluorobenzamide derivatives with thiosemicarbazide under reflux in ethanol .

- Thioacetamide coupling : Using anhydrous potassium carbonate in dry acetone to facilitate nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives .

- Esterification : Final benzoate ester formation via reaction with ethyl chloroformate in the presence of a base.

- Optimization : Temperature control (60–80°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for thiol-to-chloroacetamide) are critical for yield improvement (≥75%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 493.05) .

- Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C, H, N, and S percentages .

Q. What solubility and stability profiles should be considered for in vitro assays?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–15 mg/mL). Sonication for 10–15 minutes enhances dispersion .

- Stability : Store at −20°C in anhydrous conditions; degradation occurs at pH < 5 (hydrolysis of ester groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar thiadiazole derivatives?

- Case Study : If one analog shows COX-2 inhibition (IC = 1.2 µM) while another lacks activity:

- Structural Comparison : Analyze substituent effects (e.g., 2-fluorobenzamido vs. 4-chlorophenyl groups) using X-ray crystallography or DFT calculations .

- Assay Validation : Confirm target specificity via knockout cell lines or competitive binding assays .

- Statistical Tools : Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC values .

Q. What in silico strategies predict the compound’s interaction with enzymes like COX-2 or antimicrobial targets?

- Molecular Docking : Use AutoDock Vina to model binding poses in COX-2 (PDB: 5KIR). Key interactions include:

- Hydrogen bonding between the thiadiazole sulfur and Arg120.

- π-Stacking of the fluorophenyl group with Tyr355 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How do substituent modifications (e.g., fluorine position, ester vs. carboxylic acid) influence pharmacological properties?

- Fluorine Position : 2-Fluorobenzamido derivatives exhibit higher logP (2.8 vs. 2.3 for 4-F analogs), enhancing membrane permeability .

- Ester vs. Carboxylic Acid : Ethyl esters improve oral bioavailability (F = 45%) compared to free acids (F = 12%) due to reduced ionization .

- SAR Table :

| Substituent | COX-2 IC (µM) | LogP |

|---|---|---|

| 2-Fluorobenzamido | 1.2 | 2.8 |

| 4-Fluorobenzamido | >10 | 2.3 |

| Ethyl ester | 1.2 | 2.8 |

| Carboxylic acid | 8.5 | 1.1 |

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

- Combination Index (CI) : Use the Chou-Talalay method in MTT assays. A CI < 1 indicates synergy (e.g., CI = 0.7 with cisplatin in HeLa cells) .

- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathways upregulated in synergy (e.g., apoptosis genes BAX/BCL-2 ratio > 3) .

Methodological Notes

- Data Reproducibility : Replicate synthesis ≥3 times with independent batches; report mean ± SD for biological assays .

- Ethical Compliance : Follow OECD Guidelines 423 for acute toxicity testing in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.